molecular formula C12H9N5O2 B2509274 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034329-30-9

2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2509274
CAS No.: 2034329-30-9
M. Wt: 255.237
InChI Key: QFYBRPAAOKLELO-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a specialized heterocyclic compound featuring a pyrimidine core linked to a pyridine ring through a 1,2,4-oxadiazole bridge. This molecular architecture is particularly valuable in medicinal chemistry and drug discovery research, where it functions as a privileged scaffold for designing kinase inhibitors and modulating various biological targets. The compound's structure combines electron-rich (methoxy) and electron-deficient (pyrimidine and pyridine) regions, creating unique electronic properties that facilitate interactions with enzymatic binding pockets. Researchers utilize this compound primarily as a key intermediate in developing therapeutic candidates, particularly in oncology and neurodegenerative disease research, where such heterocyclic systems have demonstrated promising activity. The 1,2,4-oxadiazole linker provides metabolic stability while maintaining planar geometry optimal for protein binding, and recent studies suggest potential applications in materials science as organic semiconductor precursors. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory experimentation by qualified professionals. Not for diagnostic, therapeutic, or human use. Proper personal protective equipment and handling procedures should be followed during use.

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-2-4-13-5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBRPAAOKLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with a pyrimidine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the oxadiazole family exhibit significant biological properties, including:

  • Anticancer Activity :
    • Compounds similar to 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine have demonstrated selective cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific oxadiazole derivatives can inhibit carbonic anhydrases associated with tumor growth at nanomolar concentrations .
    • In vitro evaluations indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and melanoma cancer cell lines .
  • Antimicrobial Properties :
    • The oxadiazole scaffold has been linked to antimicrobial activity against a range of pathogens. Recent studies highlighted that compounds with similar structures displayed potent antifungal effects against Candida species and other fungi .
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives have been investigated for their anti-inflammatory properties, showing promise in reducing inflammation in various models .

Therapeutic Applications

The potential therapeutic applications of this compound include:

Cancer Treatment

The compound's ability to selectively target cancer cells positions it as a candidate for developing novel anticancer therapies. Its mechanism of action may involve inhibition of specific enzymes critical for tumor proliferation.

Antifungal Agents

Given its demonstrated antifungal activity, this compound could serve as a basis for new treatments for fungal infections, particularly those resistant to current therapies.

Anti-inflammatory Drugs

The anti-inflammatory properties observed in related compounds suggest that this compound may be useful in treating conditions characterized by excessive inflammation.

Case Studies

Recent research has provided insights into the effectiveness of compounds related to this compound:

StudyFindings
MDPI (2020)Identified several oxadiazole derivatives with significant anticancer activity against SK-MEL-2 and PANC-1 cell lines .
MDPI (2024)Highlighted the role of pyrimidines in drug discovery, noting their effectiveness against various cancers and infections .
Patent Research (2010)Discussed the synthesis and biological evaluation of pyridine-based oxadiazole compounds as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

5-Acetonyl-3-Phenyl-1,2,4-Oxadiazole (Compound 2a)
  • Structure : The oxadiazole ring is substituted with a phenyl group instead of pyridin-4-yl, and the pyrimidine is replaced by an acetonyl chain.
  • The absence of a pyrimidine ring limits hydrogen-bonding interactions .
2-[4-(3-Pyridin-4-yl-[1,2,4]Oxadiazol-5-ylmethoxy)Piperidin-1-yl]Pyrazine (Patent Example)
  • Structure : Incorporates a piperidinyl linker and pyrazine instead of pyrimidine.
  • Properties : The pyrazine ring (two adjacent nitrogen atoms) introduces stronger electron-withdrawing effects, altering electronic distribution. The piperidinyl group may enhance solubility via protonation .
2-(5-(2-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl)Pyridine
  • Structure : Features a 2-methoxyphenyl group on the oxadiazole.
  • The phenyl group vs. pyridinyl alters π-π stacking interactions .
2-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Ethan-1-amine Dihydrochloride
  • Structure : Includes an ethylamine chain on the oxadiazole.
  • Properties : The amine group, as a hydrochloride salt, improves solubility. This modification could enhance bioavailability compared to the methoxy-substituted target compound .
6-[3-(Methoxymethyl)-1,2,4-Oxadiazol-5-yl]-4-Morpholin-4-yl-2-(1H-Pyrazol-1-yl)Pyrido[3,2-d]Pyrimidine
  • Structure : Contains a methoxymethyl group on oxadiazole and a fused pyridopyrimidine core.

Biological Activity

2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N5OC_{13}H_{11}N_5O with a molecular weight of approximately 253.26 g/mol. Its structure consists of a pyrimidine ring substituted with a methoxy group and a 1,2,4-oxadiazole moiety linked to a pyridine ring.

PropertyValue
Molecular FormulaC₁₃H₁₁N₅O
Molecular Weight253.26 g/mol
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of the methoxy group and the formation of the oxadiazole ring are crucial steps in its synthesis. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 15 μM against MDA-MB-231 cells, suggesting potent anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it may inhibit the activity of kinases involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.

  • Mycobacterium tuberculosis : Studies have demonstrated that related oxadiazole derivatives possess inhibitory activity against Mycobacterium tuberculosis, suggesting that modifications like those seen in this compound could enhance efficacy .
  • Broad-Spectrum Activity : Preliminary screening indicates that this compound may also exhibit activity against Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full antimicrobial spectrum.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized several derivatives based on the oxadiazole framework. Among these derivatives, this compound exhibited the highest cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a collaborative research effort published in the Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antimicrobial properties. The findings revealed that compounds with structural similarities showed promising results against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions, such as the formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated nitriles. For example, amidoximes derived from pyridine-4-carboxylic acid can react with cyano-substituted pyrimidines under reflux in dioxane or ethanol . Optimization includes adjusting solvent polarity (e.g., methanol or dioxane), temperature (60–100°C), and catalysts (e.g., sodium methylate) to enhance yields (reported up to 99% in similar oxadiazole syntheses). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), pyridinyl protons (δ ~7.5–8.5 ppm), and oxadiazole carbons (δ ~165–170 ppm) .
  • HRMS (ESI+) : Confirm molecular weight (e.g., expected [M+H]+ for C13H11N5O2: 277.0914) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, a related gadolinium complex with oxadiazole-pyrimidine ligands was solved in monoclinic P21/c (a = 10.560 Å, b = 31.243 Å) .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of targets like 5-lipoxygenase-activating protein (FLAP) using human whole blood assays (IC50 < 100 nM) .
  • Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC ≤ 25 µg/mL for analogous compounds) .
  • Receptor Binding : Radiolabeled competitive assays (e.g., CB2 receptor selectivity) with tritiated ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological properties?

  • Methodological Answer :
  • Oxadiazole Modifications : Replace pyridin-4-yl with electron-withdrawing groups (e.g., 6-fluoropyridin-3-yl) to enhance binding to FLAP (IC50 < 10 nM) .
  • Pyrimidine Substitutions : Introduce methoxy or fluoro groups at position 2 to improve metabolic stability (e.g., logP reduction from 3.5 to 2.8) .
  • Functional Assays : Use human hepatocyte models to assess CYP3A4 inhibition risk (low risk predicted for analogs with logD < 2) .

Q. What computational methods predict the compound’s interactions with biological targets, and how do structural modifications influence binding affinity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to FLAP or CB2 receptors using AutoDock Vina. For example, oxadiazole nitrogen atoms form hydrogen bonds with Arg21/Arg55 in FLAP .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50 values to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare plasma protein binding (e.g., >95% in mice vs. 85% in humans) and clearance rates (e.g., hepatic vs. renal) .
  • Species-Specific Targets : Validate receptor ortholog differences (e.g., murine vs. human CB2 affinity ΔpKi = 0.8) via CRISPR-edited cell lines .
  • Dose-Response Reconciliation : Use Hill slopes from ex vivo blood assays (e.g., murine EC50 = 50 nM vs. in vitro EC50 = 20 nM) to adjust dosing regimens .

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